molecular formula C30H30N4O7S B2671281 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 689772-55-2

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide

Katalognummer: B2671281
CAS-Nummer: 689772-55-2
Molekulargewicht: 590.65
InChI-Schlüssel: RITKCRLTXMQOOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinazolinone-based acetamide derivative featuring a benzodioxole-substituted methyl group at position 3, a morpholine ring at position 6, and a sulfanyl bridge connecting the quinazolinone core to an N-(2,4-dimethoxyphenyl)acetamide moiety. The benzodioxole and morpholine groups enhance lipophilicity and bioavailability, while the 2,4-dimethoxyphenyl moiety may modulate receptor binding affinity .

Eigenschaften

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O7S/c1-37-21-5-7-24(26(15-21)38-2)31-28(35)17-42-30-32-23-6-4-20(33-9-11-39-12-10-33)14-22(23)29(36)34(30)16-19-3-8-25-27(13-19)41-18-40-25/h3-8,13-15H,9-12,16-18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITKCRLTXMQOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC6=C(C=C5)OCO6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Synthesis of the Quinazolinone Core: This involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.

    Introduction of the Morpholine Group: This can be done via nucleophilic substitution reactions.

    Formation of the Final Compound:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolines.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones,

Biologische Aktivität

The compound 2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

  • A benzodioxole moiety , known for various biological activities.
  • A quinazoline core , which is associated with multiple pharmacological effects including anticancer and antimicrobial properties.

Antimicrobial Activity

Preliminary studies indicate that derivatives of compounds similar to this quinazoline-based structure exhibit significant antimicrobial properties. For instance, benzoxazole derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis . The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.

Anticancer Properties

Research has demonstrated that compounds containing quinazoline structures can inhibit tumor growth through various mechanisms:

  • Inhibition of Kinases : Quinazolines are known to inhibit specific kinases involved in cancer progression. For example, they can target the GSK3B pathway, which plays a crucial role in cell cycle regulation and apoptosis .
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Signal Transduction Modulation : It potentially alters signaling pathways such as Wnt/β-catenin and PI3K/Akt, which are vital for cell proliferation and survival .

Study 1: Antibacterial Efficacy

A study conducted on similar benzodioxole derivatives revealed varying degrees of antibacterial activity against model strains. The minimal inhibitory concentrations (MIC) for effective compounds ranged from 0.5 to 32 µg/mL against Bacillus subtilis and Escherichia coli, indicating a structure–activity relationship where electron-donating groups enhanced activity .

CompoundMIC against Bacillus subtilisMIC against Escherichia coli
Compound A8 µg/mL16 µg/mL
Compound B4 µg/mL8 µg/mL
Compound C32 µg/mL32 µg/mL

Study 2: Anticancer Activity

In vitro studies on cancer cell lines have shown that the compound can reduce proliferation rates significantly compared to control groups. For instance, a derivative with a similar structure exhibited over 70% inhibition of growth in breast cancer cell lines at concentrations of 10 µM after 48 hours .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Quinazolinone Cores

Several analogues share the quinazolinone scaffold but differ in substituents:

  • 763114-31-4 : Features a 2,4,6-trimethylphenyl group instead of 2,4-dimethoxyphenyl, reducing electron-donating effects but increasing steric bulk. This substitution may alter binding kinetics in hydrophobic pockets .

Table 1: Structural Comparison of Quinazolinone Derivatives

Compound ID R₁ (Position 3) R₂ (Position 6) Acetamide Substituent
Target Compound (2H-1,3-Benzodioxol-5-yl)methyl Morpholin-4-yl N-(2,4-dimethoxyphenyl)
763114-31-4 4-Chlorophenyl Morpholin-4-yl N-(2,4,6-trimethylphenyl)
477329-16-1 4-Chlorophenyl Morpholin-4-yl N-(4-sulfamoylphenyl)

Physicochemical and Spectroscopic Properties

  • IR and NMR Profiles : The target compound’s IR spectrum would show peaks for C=O (1660–1665 cm⁻¹), C≡N (~2210 cm⁻¹), and NH/OH stretches (3180–3330 cm⁻¹), aligning with 13a–b . The ¹H-NMR would display signals for benzodioxole (δ 6.8–7.2), morpholine (δ 3.5–3.8), and dimethoxyphenyl (δ 3.7–3.9) .
  • Solubility : The 2,4-dimethoxyphenyl group improves solubility in polar aprotic solvents (e.g., DMSO) compared to trimethylphenyl or chlorophenyl analogues .

Pharmacological Potential

While direct data for the target compound is unavailable, structurally related acetamides exhibit anti-inflammatory and anti-exudative activities. For example:

  • Anti-exudative activity: Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide showed efficacy comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.